molecular formula C6H6BrNO2S B1391803 Ethyl 4-bromothiazole-2-carboxylate CAS No. 959755-96-5

Ethyl 4-bromothiazole-2-carboxylate

Cat. No. B1391803
M. Wt: 236.09 g/mol
InChI Key: CFRQYWHXWNRQAP-UHFFFAOYSA-N
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Description

Ethyl 4-bromothiazole-2-carboxylate is a chemical compound with the molecular formula C6H6BrNO2S . It has a molecular weight of 236.09 . The IUPAC name for this compound is ethyl 4-bromo-1,3-thiazole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromothiazole-2-carboxylate consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The thiazole ring is substituted at the 4-position with a bromine atom and at the 2-position with a carboxylate ester group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-bromothiazole-2-carboxylate are not available, thiazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the position of the bromine atom .


Physical And Chemical Properties Analysis

Ethyl 4-bromothiazole-2-carboxylate is a solid substance . It has a melting point of 67-71 °C . The compound is slightly soluble in water .

Scientific Research Applications

1. Corrosion Inhibition

  • Summary of Application : Ethyl 4-bromothiazole-2-carboxylate is used as an inhibitor to reduce the corrosion of copper in acidic media .
  • Methods of Application : The corrosion of copper metal has been studied in an acidic environment (HCl) using ethyl 4-bromothiazole-2-carboxylate as an inhibitor. The study used polarization and loss by weight methods at different inhibitor concentrations ranging from 100 to 400 ppm .
  • Results or Outcomes : The impact of temperature was examined, revealing a decrease in the corrosion rate and an increase in inhibition efficiency with the use of the inhibitor. It was observed that the inhibition efficiency decreased as the temperature increased, particularly at 50 and 60 °C .

2. Antimicrobial Evaluation

  • Summary of Application : Ethyl 4-bromothiazole-2-carboxylate is used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application : The compound was synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
  • Results or Outcomes : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues .

3. Pharmaceutical Intermediate

  • Summary of Application : Ethyl 4-bromothiazole-2-carboxylate is used as an intermediate in the pharmaceutical industry .
  • Methods of Application : The specific methods of application can vary widely depending on the final pharmaceutical product being synthesized. Generally, it involves reactions under controlled conditions to form the desired pharmaceutical compound .
  • Results or Outcomes : The outcomes also depend on the specific pharmaceutical product being synthesized. The use of this compound as an intermediate can lead to a wide range of pharmaceutical products .

4. Organic Synthesis

  • Summary of Application : Ethyl 4-bromothiazole-2-carboxylate is used as a starting material in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the final organic compound being synthesized. Generally, it involves reactions under controlled conditions to form the desired organic compound .
  • Results or Outcomes : The outcomes also depend on the specific organic compound being synthesized. The use of this compound as a starting material can lead to a wide range of organic compounds .

Safety And Hazards

Ethyl 4-bromothiazole-2-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation and to use personal protective equipment when handling this compound . It should be stored in a cool, dry, and well-ventilated place .

Future Directions

Ethyl 4-bromothiazole-2-carboxylate is used as an intermediate for pharmaceuticals . Its future directions could involve further exploration of its potential applications in the pharmaceutical industry and other fields.

properties

IUPAC Name

ethyl 4-bromo-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRQYWHXWNRQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677795
Record name Ethyl 4-bromo-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromothiazole-2-carboxylate

CAS RN

959755-96-5
Record name Ethyl 4-bromo-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of dibromothiazole (1 g, 4.15 mmol) in THF (15 mL) at 0° C., is added dropwise a solution of iPrMgCl in THF (2 M, 2.3 mL, 4.57 mmol, 1.10 equiv.). The reaction is stirred at 0° C. for 0.25 h. To the resulting orange solution is added via a cannula, diethyl carbonate (3 mL) in THF (5 ml). The resulting green solution is stirred further at room temperature for 0.5 h, at which point the reaction is quenched by adding saturated NH4Cl. The title compound is purified by LC using 6/4 cyclohexane/DCM as the eluent to afford 514.2 mg (52%) of the title compound as a pale yellow powdery solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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